molecular formula C26H21N3O2 B2703267 5-benzyl-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 902514-83-4

5-benzyl-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2703267
CAS No.: 902514-83-4
M. Wt: 407.473
InChI Key: JKDXDBRRKPTVHW-UHFFFAOYSA-N
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Description

5-benzyl-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H21N3O2 and its molecular weight is 407.473. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has developed methods for synthesizing quinoxaline derivatives, demonstrating their structural complexity and potential as pharmaceuticals. For example, a study detailed the synthesis of an isoxazolequinoxaline derivative, emphasizing its potential as an anti-cancer drug through crystal structure, DFT calculations, Hirshfeld surface analysis, and docking studies (N. Abad et al., 2021).

Catalytic Synthesis Approaches

Another aspect of research focuses on green chemistry approaches to synthesizing complex heterocyclic compounds. For instance, cerium oxide nanoparticles were used as a heterogeneous catalyst in water to synthesize 3-methyl-1-phenyl-1H-benzo[g]pyrazolo[3,4-b]quinoline-5,10-dione derivatives, highlighting an environmentally friendly method with excellent yields (A. Gharib et al., 2013).

Biological Activity and Applications

Several studies have explored the biological activities of these compounds. For example, pyrazolo[3,4-b]quinoline derivatives have been evaluated for their antibacterial and antifungal properties, indicating their potential as antimicrobial agents (S. Y. Hassan, 2013). This aligns with the broader interest in discovering new drugs and treatments based on heterocyclic compounds.

Properties

IUPAC Name

17-benzyl-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2/c1-17-7-9-19(10-8-17)25-21-16-29(15-18-5-3-2-4-6-18)22-14-24-23(30-11-12-31-24)13-20(22)26(21)28-27-25/h2-10,13-14,16H,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDXDBRRKPTVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.